REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[C:14]([C:15]([OH:17])=O)=[CH:13][N:12]=[CH:11][CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(C1NC=CN=1)(C1[NH:21]C=CN=1)=O.C(Cl)Cl.CO>CN(C=O)C>[NH2:8][C:9]1[C:14]([C:15]([NH2:21])=[O:17])=[CH:13][N:12]=[CH:11][CH:10]=1.[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]1[CH:10]=[CH:11][N:12]=[CH:13][C:14]=1[C:15](=[O:17])[NH2:21])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=NC=C1C(=O)O
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Dry ammonia gas was slowly bubbled through this solution for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the mixture
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (20 mL)/chloroform (50 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted further with chloroform (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oily solid
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC=C1C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=NC=C1)C(N)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |